molecular formula C18H27N3O3 B2794990 Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate CAS No. 1820614-58-1

Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate

Cat. No.: B2794990
CAS No.: 1820614-58-1
M. Wt: 333.432
InChI Key: AMZXZGQMLWYFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate (MDL: MFCD28166406) is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a substituted pyridine moiety. The pyridine ring is functionalized with an acetamido group at the 6-position and a methyl group at the 5-position. This structure makes the compound a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) therapeutics, where piperidine scaffolds are frequently employed .

The Boc group serves to protect the piperidine nitrogen during multi-step syntheses, enabling selective reactivity at other sites. Deprotection under acidic conditions (e.g., HCl/MeOH) regenerates the free amine for subsequent coupling reactions. The acetamido and methyl substituents influence solubility and binding interactions, with the acetamido group acting as a hydrogen-bond donor/acceptor and the methyl group enhancing lipophilicity .

Properties

IUPAC Name

tert-butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-12-10-15(11-19-16(12)20-13(2)22)14-6-8-21(9-7-14)17(23)24-18(3,4)5/h10-11,14H,6-9H2,1-5H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZXZGQMLWYFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety. The acetamido group is then added through acylation reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate has the molecular formula C18H27N3O3C_{18}H_{27}N_{3}O_{3} and features a piperidine ring substituted with a pyridine moiety and an acetamido group. The acetamido group enhances the compound's solubility and its ability to interact with biological macromolecules, making it a versatile candidate for various applications.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Initial synthesis begins with the construction of the piperidine framework.
  • Introduction of the Pyridine Moiety : The pyridine segment is incorporated through specific coupling reactions.
  • Acylation : The acetamido group is introduced via acylation methods.
  • Esterification : The final step involves esterification with tert-butyl alcohol under acidic conditions.

These synthetic routes can be optimized for large-scale production, often utilizing continuous flow reactors to enhance efficiency and yield.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens. For example, it demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Staphylococcus aureus and 12.5 μg/mL against Escherichia coli, indicating its potential as an antibacterial agent.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

Biological Research

The compound has been investigated for its role as a ligand in biochemical assays, particularly in studies focusing on enzyme activity modulation and receptor interactions. Its ability to form hydrogen bonds with biological targets enhances its relevance in drug design.

Chemical Biology

The compound's structure allows it to engage in π-π interactions, which are crucial for modulating the activity of enzymes or receptors involved in various biological pathways. This characteristic positions it as a valuable tool in chemical biology research.

Study 1: Antibacterial Efficacy

A peer-reviewed study evaluated the antibacterial properties of several piperidine derivatives, including this compound. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus, comparable to established antibiotics like ciprofloxacin.

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the acetamido group significantly influenced the compound's biological activity. Variations in substituents on the pyridine ring altered both potency and selectivity against different bacterial strains, emphasizing the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridine rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects :

  • The target compound ’s pyridine ring with acetamido and methyl groups enhances hydrogen bonding and lipophilicity, favoring interactions with polar enzyme active sites (e.g., kinases) .
  • The imidazo-pyrrolo-pyrazine derivative () contains a polycyclic heteroaromatic system, which may improve binding to flat, hydrophobic pockets (e.g., ATP-binding sites in kinases) but reduces solubility .

Synthetic Routes :

  • The target compound and tert-butyl (1-acetylpiperidin-4-yl)carbamate () share Boc protection/deprotection strategies, but the latter involves simpler acetylation steps.
  • The imidazo-pyrrolo-pyrazine derivative requires specialized reagents (Lawesson’s reagent) for thionation, reflecting functional group complexity .

Deprotection Conditions :

  • Boc removal in the target compound and ’s analog uses mild HCl/MeOH, preserving sensitive functional groups.
  • The compound in undergoes harsher NaOH/acid treatment, suggesting stability challenges or alternative protecting groups .

Applications :

  • The target compound’s balanced polarity makes it suitable for CNS drug intermediates, where blood-brain barrier penetration is critical.
  • The imidazo-pyrrolo-pyrazine derivative’s high molecular weight and complex structure align with kinase inhibitors targeting intracellular enzymes .

Biological Activity

Tert-butyl 4-(6-acetamido-5-methylpyridin-3-YL)piperidine-1-carboxylate (CAS No. 1820614-58-1) is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and an acetamido group, which enhances its solubility and potential biological interactions. Its molecular formula is C18H27N3O3C_{18}H_{27}N_{3}O_{3}.

The mechanism of action for this compound involves the formation of hydrogen bonds and π-π interactions with biological macromolecules. The acetamido group plays a critical role in modulating enzyme activity or receptor interactions, which can lead to various pharmacological effects.

Antimicrobial Properties

Research has indicated that derivatives of piperidine and pyridine exhibit significant antibacterial activity. This compound has been investigated for its potential as an antibacterial agent. In vitro studies have shown promising results against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These MIC values suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative strains .

Study 1: Antibacterial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antibacterial properties of several piperidine derivatives, including this compound. The study found that this compound exhibited notable activity against Staphylococcus aureus with an MIC comparable to established antibiotics like ciprofloxacin .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the acetamido group significantly influenced the compound's biological activity. Variations in substituents on the pyridine ring altered both potency and selectivity against different bacterial strains, highlighting the importance of structural optimization in drug design .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of more complex molecules aimed at treating bacterial infections and inflammatory diseases. Its unique chemical properties make it a valuable candidate for further development in pharmaceutical applications.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Table 1 : Example Synthetic Steps from Analogous Compounds

StepReagents/ConditionsPurposeYield RangeReference
1Boc anhydride, DCM, RTAmine protection70–85%
2EDC/HCl, DMF, 40°CAmide coupling60–75%
3TFA/DCM (1:1), RTBoc deprotection>90%

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR for structural elucidation (e.g., δ 1.4 ppm for tert-butyl, δ 7–8 ppm for pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (MeCN/H2O) for purity assessment (>95%) .

Q. Advanced :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure determination .
  • Chiral HPLC : Polysaccharide columns to resolve enantiomers in asymmetric syntheses .

What purification techniques are recommended to achieve high purity levels?

Q. Basic

  • Recrystallization : Use ethanol/water or EtOAc/hexane mixtures for crystalline intermediates .
  • Flash Chromatography : Gradient elution (hexane to EtOAc) for polar impurities .

Q. Advanced :

  • Preparative HPLC : For final compounds requiring >99% purity, especially in biological studies .

How can researchers optimize reaction parameters to enhance enantiomeric purity in asymmetric synthesis?

Q. Advanced

  • Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s catalysts for stereocontrol .
  • Low-Temperature Reactions : Conduct coupling steps at –20°C to minimize racemization .
  • In situ Monitoring : Chiral HPLC to track enantiomeric excess (ee) during synthesis .

What approaches are used to resolve contradictions between computational predictions and experimental data in structural analysis?

Q. Advanced

  • Cross-Validation : Compare DFT-calculated NMR shifts with experimental data; deviations >0.5 ppm warrant re-evaluation .
  • Crystallographic Refinement : Use SHELX tools (e.g., OLEX2) to resolve ambiguities in electron density maps .
  • Dynamic NMR : Variable-temperature studies to assess conformational flexibility impacting spectral data .

What strategies are employed to study the compound's interaction with biological targets, and how are binding affinities quantified?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis assays .

Table 2 : Example Interaction Study Workflow

StepMethodPurposeReference
1SPRBinding kinetics
2ITCThermodynamic profiling
3DockingBinding mode prediction

How should researchers handle discrepancies in toxicity data during preclinical evaluation?

Q. Advanced

  • Dose-Response Studies : Repeat assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-specific effects .
  • Metabolic Profiling : Use LC-MS to detect reactive metabolites that may explain off-target toxicity .
  • Species Comparison : Test in both murine and human primary cells to assess translational relevance .

What are the best practices for ensuring compound stability during long-term storage?

Q. Basic

  • Storage Conditions : –20°C under argon in amber vials to prevent oxidation/hydrolysis .
  • Stability Assays : Periodic HPLC checks (every 6 months) to monitor degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.